N-(3-carbamoyl-5-phenylthiophen-2-yl)-5-methylisoxazole-3-carboxamide
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Overview
Description
N-(3-carbamoyl-5-phenylthiophen-2-yl)-5-methylisoxazole-3-carboxamide is a chemical compound with a unique structure that combines a thiophene ring, an isoxazole ring, and a carboxamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of carbonylimidazolide in water with a nucleophile to form the carbamate. The reaction conditions often require controlled temperatures and specific catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction conditions, minimize waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
N-(3-carbamoyl-5-phenylthiophen-2-yl)-5-methylisoxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the thiophene or isoxazole rings are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives, depending on the nucleophile used.
Scientific Research Applications
N-(3-carbamoyl-5-phenylthiophen-2-yl)-5-methylisoxazole-3-carboxamide has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-(3-carbamoyl-5-phenylthiophen-2-yl)-5-methylisoxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(3-carbamoyl-5-phenylthiophen-2-yl)-3-chlorobenzo[b]thiophene-2-carboxamide
- N-(3-carbamoyl-5-phenylthiophen-2-yl)-1-isopropyl-3-methyl-1H-pyrazole-5-carboxamide
- N-(3-carbamoyl-5-phenylthiophen-2-yl)-2-oxo-2H-chromene-3-carboxamide
Uniqueness
N-(3-carbamoyl-5-phenylthiophen-2-yl)-5-methylisoxazole-3-carboxamide stands out due to its unique combination of a thiophene ring, an isoxazole ring, and a carboxamide group. This structure imparts distinct chemical and biological properties, making it valuable for specific research applications that similar compounds may not address as effectively.
Properties
IUPAC Name |
N-(3-carbamoyl-5-phenylthiophen-2-yl)-5-methyl-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O3S/c1-9-7-12(19-22-9)15(21)18-16-11(14(17)20)8-13(23-16)10-5-3-2-4-6-10/h2-8H,1H3,(H2,17,20)(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUNVPWFLEMVHMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=C(C=C(S2)C3=CC=CC=C3)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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